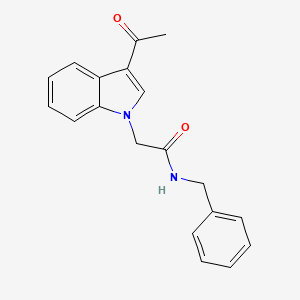![molecular formula C20H16N2O2 B5860407 4-{[3-(1-naphthyl)acryloyl]amino}benzamide](/img/structure/B5860407.png)
4-{[3-(1-naphthyl)acryloyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(1-naphthyl)acryloyl]amino}benzamide is an organic compound with the molecular formula C20H16N2O2 and a molecular weight of 316.35 g/mol . This compound features a benzamide core with a naphthyl-substituted acrylamide moiety, making it a molecule of interest in various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(1-naphthyl)acryloyl]amino}benzamide typically involves the following steps:
Formation of 3-(1-naphthyl)acrylic acid: This can be achieved through the Knoevenagel condensation of 1-naphthaldehyde with malonic acid in the presence of a base such as piperidine.
Conversion to 3-(1-naphthyl)acryloyl chloride: The acrylic acid derivative is then converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The acyl chloride is reacted with 4-aminobenzamide in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-{[3-(1-naphthyl)acryloyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 4-{[3-(1-naphthyl)propyl]amino}benzamide.
Substitution: Formation of nitro or halogenated derivatives of the benzamide core.
科学的研究の応用
4-{[3-(1-naphthyl)acryloyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-{[3-(1-naphthyl)acryloyl]amino}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The acrylamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the naphthyl group can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
4-{[3-(2-naphthyl)acryloyl]amino}benzamide: Similar structure but with a 2-naphthyl group instead of a 1-naphthyl group.
4-{[3-(phenyl)acryloyl]amino}benzamide: Similar structure but with a phenyl group instead of a naphthyl group.
4-{[3-(1-naphthyl)acryloyl]amino}benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
4-{[3-(1-naphthyl)acryloyl]amino}benzamide is unique due to the presence of both the naphthyl and acrylamide moieties, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with biological targets and makes it a versatile compound in various research fields.
特性
IUPAC Name |
4-[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c21-20(24)16-8-11-17(12-9-16)22-19(23)13-10-15-6-3-5-14-4-1-2-7-18(14)15/h1-13H,(H2,21,24)(H,22,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHGFBDIXVGPJI-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
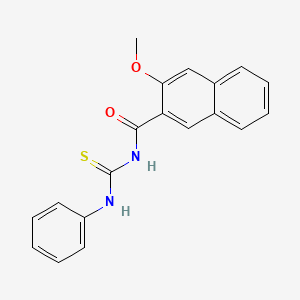
![methyl 4-(2-furyl)-2-{[(3-methyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5860335.png)
![N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE](/img/structure/B5860337.png)
![n-(2-Fluorophenyl)-n-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B5860346.png)
![3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5860347.png)
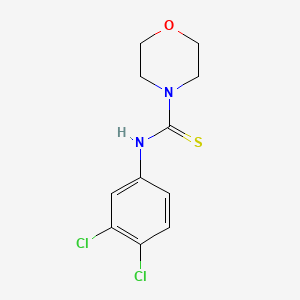
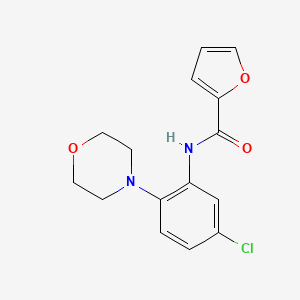
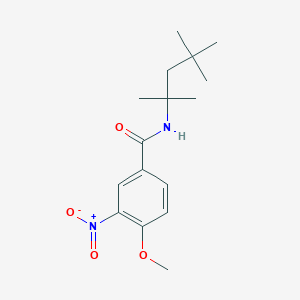
![N-[(4-METHYLPHENYL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE](/img/structure/B5860375.png)
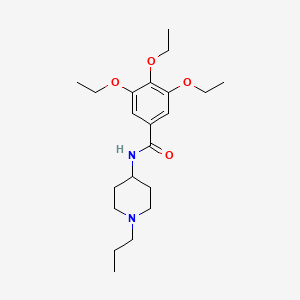
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B5860392.png)
![2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone](/img/structure/B5860404.png)
![3,4-dimethoxybenzaldehyde [3-allyl-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5860417.png)
